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Compound of Interest

Compound Name: GDC-0152

Cat. No.: B8051015

Get Quote

Executive Summary
GDC-0152 is a potent, synthetic small-molecule antagonist of Inhibitor of Apoptosis (IAP)

proteins, designed to mimic the N-terminal AVPI (Ala-Val-Pro-Ile) motif of the endogenous

mitochondrial protein Smac/DIABLO.[1][2][3][4] By binding with high affinity to the Baculovirus

IAP Repeat (BIR) domains of XIAP, cIAP1, cIAP2, and ML-IAP, GDC-0152 liberates caspases

to execute apoptotic cell death.[1][2] This guide details the chemical identity, structural

pharmacophores, physicochemical properties, and mechanistic basis of GDC-0152 for

researchers in medicinal chemistry and oncology drug development.[1][2]

Chemical Identity & Structural Analysis[1][2][5][6][7]
GDC-0152 is a peptidomimetic scaffold engineered to improve upon the metabolic stability and

potency of endogenous Smac peptides. Its structure is defined by four distinct pharmacophoric

elements that correspond to the P1–P4 binding pockets of the IAP BIR domains.
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Parameter Data

Common Name GDC-0152

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-

(methylamino)propanoyl]amino]acetyl]-N-(4-

phenyl-1,2,3-thiadiazol-5-yl)pyrrolidine-2-

carboxamide

CAS Registry Number 873652-48-3

Molecular Formula C₂₅H₃₄N₆O₃S

Molecular Weight (Average) 498.64 g/mol

Monoisotopic Mass 498.2413 Da

SMILES (Canonical)
CC(=O)NC(=O)N2CCC[C@H]2C(=O)Nc3c(c4cc

ccc4)nns3

Structural Dissection (Pharmacophore Analysis)[1][2]
The high affinity of GDC-0152 (

< 50 nM for XIAP, cIAP1/2) is driven by specific structural modifications to the native AVPI
tetrapeptide sequence.[1][2]

P1 Residue (N-Methyl-L-Alanine):

Structure: The N-terminal alanine is methylated.[1][2]

Function: Mimics the Alanine of the AVPI motif. The N-methylation enhances proteolytic

stability against aminopeptidases and improves cell permeability without sacrificing the

critical hydrogen bond interaction with the Asp residue in the BIR3 binding pocket.

P2 Residue (L-Cyclohexylglycine):

Structure: A non-natural amino acid replacing Valine.[2]

Function: The bulky cyclohexyl group fills the hydrophobic P2 pocket of the IAP protein

more effectively than the isopropyl group of Valine, increasing binding affinity through van
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der Waals interactions.

P3 Residue (L-Proline):

Structure: A central pyrrolidine ring.[2]

Function: Maintains the precise conformational turn required to orient the P1 and P4

groups. It serves as the rigid scaffold core.

P4 Residue (4-Phenyl-1,2,3-thiadiazole):

Structure: A bioisosteric replacement for the Isoleucine side chain.

Function: The thiadiazole ring acts as a rigid linker, while the phenyl ring engages in

-

stacking or hydrophobic interactions within the P4 pocket.[2] This moiety significantly
enhances potency compared to aliphatic chains.[2]

Physicochemical Profile
Understanding the physicochemical properties is critical for assay development and

formulation.
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Property Value / Characteristic Implication for Research

Solubility (DMSO) > 50 mg/mL (> 100 mM)

Excellent solubility for

preparing high-concentration

stock solutions.[1][2]

Solubility (Water) Insoluble

Requires co-solvents or

complexation (e.g.,

cyclodextrins) for aqueous

delivery.[1][2]

Solubility (Ethanol) ~50 mg/mL (with sonication)
Alternative organic solvent if

DMSO is contraindicated.[1][2]

Lipophilicity (cLogP) ~3.4

Moderate lipophilicity;

suggests good membrane

permeability but potential for

non-specific binding in serum-

free assays.[1][2]

pKa ~7.8 (Secondary amine)

The N-terminal amine is

predominantly protonated at

physiological pH, essential for

electrostatic interaction with

the IAP acidic groove.[1][2]

Appearance White to off-white solid

Visual check for purity;

yellowing may indicate

oxidation of the amine or

thiadiazole degradation.[2]

Mechanism of Action & Structural Basis
GDC-0152 functions as a "Smac Mimetic."[1][2][5][6][7] In healthy cells, IAP proteins inhibit

caspases to prevent accidental cell death. In cancer cells, IAPs are often overexpressed. GDC-
0152 competitively binds to the BIR domains of these IAPs, displacing the caspases and

leading to their activation.[2][3][4]

Signaling Pathway Diagram[1][2]
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Figure 1: Mechanism of Action. GDC-0152 binds IAPs, triggering cIAP auto-ubiquitination and

releasing caspases to execute apoptosis.[1][2]

Binding Kinetics
XIAP-BIR3:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

nM[1][2][3][8][9][10]

cIAP1-BIR3:

nM
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cIAP2-BIR3:

nM

ML-IAP-BIR:

nM

The compound induces the rapid degradation of cIAP1 (within minutes to hours) in tumor cells,

which is a hallmark biomarker for target engagement.

Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution for in vitro assays.

Weighing: Accurately weigh 5.0 mg of GDC-0152 powder.

Calculation:

MW = 498.64 g/mol .[2][8][11][12]

Target Concentration = 10 mM (10 µmol/mL).[1][2]

Required Volume = Mass (mg) / [MW (mg/µmol) × Conc (mM)][1][2]

mL.[1][2]

Solubilization: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

Storage: Aliquot into light-protective tubes and store at -20°C (stable for 1 year) or -80°C

(stable for 2 years). Avoid repeated freeze-thaw cycles.[1][2]

Synthesis Workflow (Retrosynthetic Logic)
For researchers interested in the structural assembly or SAR (Structure-Activity Relationship)

expansion, the synthesis follows a convergent peptide coupling strategy.[1][2]
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Figure 2: Modular synthesis workflow.[1][2] The scaffold is assembled C-terminus to N-terminus

using standard amide coupling reagents.[1][2]

Characterization Checklist
To validate the identity of GDC-0152 batches, ensure the following spectral features are

present:

¹H NMR (DMSO-d₆): Look for the characteristic thiadiazole singlet (~9.0-9.5 ppm) and the N-

methyl doublet (~2.3-2.5 ppm).[1][2] The cyclohexyl protons will appear as a complex

multiplet in the 1.0–1.8 ppm range.

LC-MS: A single peak with [M+H]⁺ = 499.2.[1][2]

Chiral Purity: Critical, as the stereochemistry at the alanine, cyclohexylglycine, and proline

centers (all S-configuration) is essential for binding.[1][2] Confirm using chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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